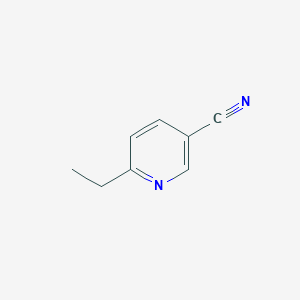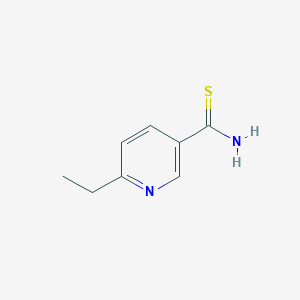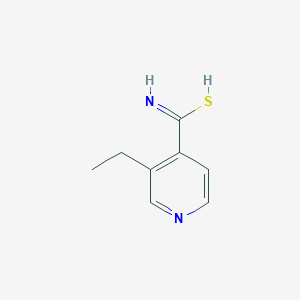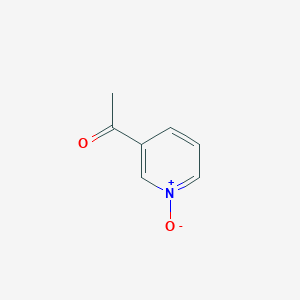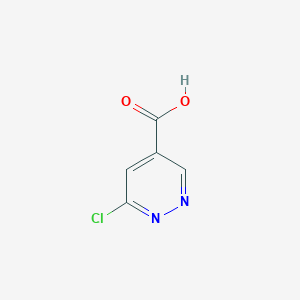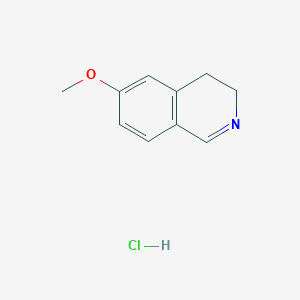
(2R)-2-乙酰氨基-3-甲氧基丙酸
描述
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves detailing properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes .科学研究应用
Regulation of N-Methyl-D-Aspartate Function
Scientific Field
This application falls under the field of Neuroscience .
Summary of the Application
“N-acetyl-O-methyl-D-serine” plays a crucial role in regulating N-methyl-D-aspartate (NMDA) function bivalently depending on the central nervous system (CNS) conditions . CNS disorders with NMDA hyperfunction are involved in the pathogenesis of neurotoxic and/or neurodegenerative disorders with elevated D-serine, one of the NMDA receptor co-agonists .
Methods of Application
In the study, dimethyl malonate (DMM), a pro-drug of the SR inhibitor malonate, was used to modulate NMDA activity in C57BL/6J male mice via intravenous administration .
Results or Outcomes
Unexpectedly, 400 mg/kg DMM significantly elevated, rather than decreased (as a racemization inhibitor), D-serine levels in the cerebral cortex and plasma .
Antidepressant-like Effects
Scientific Field
This application is in the field of Psychiatry .
Summary of the Application
“N-acetyl-O-methyl-D-serine” has been found to produce antidepressant-like effects in mice through suppression of BDNF signaling pathway and regulation of synaptic adaptations in the nucleus accumbens .
Methods of Application
In the study, “N-acetyl-O-methyl-D-serine” injections into the nucleus accumbens exhibited antidepressant-like effects in forced swim test (FST) and tail suspension test (TST) without affecting the locomotor activity of mice .
Results or Outcomes
“N-acetyl-O-methyl-D-serine” was also effective in the chronic social defeat stress (CSDS) model of depression . Moreover, “N-acetyl-O-methyl-D-serine” down-regulated the BDNF signaling pathway in the nucleus accumbens during the CSDS procedure .
Carbohydrate Esterase Activity
Scientific Field
This application is in the field of Biochemistry .
Summary of the Application
“N-acetyl-O-methyl-D-serine” could potentially be used in the study of carbohydrate esterases, a group of enzymes that release acyl or alkyl groups attached by ester linkage to carbohydrates .
Methods of Application
The compound could be used in biochemical assays to study the activity of carbohydrate esterases, including chitin deacetylases, pectinesterases, and acetyl xylan esterases .
Results or Outcomes
The outcomes of such studies could lead to a better understanding of polysaccharide degradation and the synthesis of high added value esters .
Methyltransferase Activity
Scientific Field
This application is in the field of Molecular Biology .
Summary of the Application
“N-acetyl-O-methyl-D-serine” could potentially be used in the study of methyltransferases, a large group of enzymes that methylate their substrates .
Methods of Application
The compound could be used in biochemical assays to study the activity of various types of methyltransferases, including protein methyltransferases, DNA/RNA methyltransferases, and natural product methyltransferases .
Results or Outcomes
The outcomes of such studies could lead to a better understanding of methylation processes, which directly impact chromatin structure and can modulate gene transcription .
Ester Synthesis
Scientific Field
This application is in the field of Chemistry .
Summary of the Application
“N-acetyl-O-methyl-D-serine” could potentially be used in the synthesis of esters . Esterases are a superfamily with 90 families of which at least 156 different proteins have been crystallized . Given its regio- and stereoselectivity, esterases can be used as effective biocatalysts in the production of optically pure compounds .
Methods of Application
The compound could be used in biochemical assays to study the activity of various types of esterases, including carboxyl, cinnamoyl, and some acetyl xylan esterases .
Results or Outcomes
The outcomes of such studies could lead to a better understanding of ester synthesis processes, which directly impact the production of high added value esters .
Neurotransmitter Regulation
Scientific Field
This application is in the field of Neuroscience .
Summary of the Application
“N-acetyl-O-methyl-D-serine” could potentially be used in the study of neurotransmitter regulation . Many esterases display a broad substrate specificity, and some are able to hydrolyze thioesters and amides, highlights its ability to hydrolyze several drugs within the cytosol, and in the case of higher animals its ability to hydrolize neurotransmitters, such as acetylcholine .
Results or Outcomes
The outcomes of such studies could lead to a better understanding of neurotransmitter regulation processes, which directly impact the functioning of the nervous system .
安全和危害
未来方向
属性
IUPAC Name |
(2R)-2-acetamido-3-methoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNGNSKFWTZCJG-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](COC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-acetamido-3-methoxypropanoic acid | |
CAS RN |
196601-67-9 | |
| Record name | N-Acetyl-O-methyl-D-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196601679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-ACETYL-O-METHYL-D-SERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JMQ5F7NP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

